4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine
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Overview
Description
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with tert-butyl, chloro, and chloroethyl groups. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine involves several steps. One common method includes the alkylation of thiiranes with tert-butyl 2,4,6-trinitrobenzenesulfonate, which is prepared in situ from tert-butyl chloride or bromide and the acetonitrile complex of silver 2,4,6-trinitrobenzenesulfonate in nitromethane-methylene chloride solution . Industrial production methods often involve the use of iron-catalyzed chlorination reactions, which provide high conversion and selectivity .
Chemical Reactions Analysis
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine involves the inhibition of key enzymes and pathways involved in inflammation. It inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandin E2 . The compound also targets nuclear factor kappa B (NF-κB) and other inflammatory mediators .
Comparison with Similar Compounds
4-(tert-Butyl)-6-chloro-2-(1-chloroethyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
4-(tert-Butyl)-2-(1-chloroethyl)pyrimidine: Similar in structure but lacks the chloro group at the 6-position.
4-tert-Butylbenzyl chloride: Contains a benzyl group instead of a pyrimidine ring.
4-(4-Benzyloxy)phenyl pyrimidine: Exhibits strong inhibitory activity against prostaglandin E2 production.
These comparisons highlight the unique structural features and pharmacological properties of this compound.
Properties
Molecular Formula |
C10H14Cl2N2 |
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Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-tert-butyl-6-chloro-2-(1-chloroethyl)pyrimidine |
InChI |
InChI=1S/C10H14Cl2N2/c1-6(11)9-13-7(10(2,3)4)5-8(12)14-9/h5-6H,1-4H3 |
InChI Key |
FNWLJDVKCCSYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)C(C)(C)C)Cl |
Origin of Product |
United States |
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